molecular formula C32H80Cl8O12Si16 B1623449 PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted CAS No. 243146-51-2

PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted

Cat. No.: B1623449
CAS No.: 243146-51-2
M. Wt: 1389.9 g/mol
InChI Key: NNOFGJDKKSMHOW-UHFFFAOYSA-N
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Description

PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted, also known as 1,3,5,7,9,11,13,15-Octakis[2-(chlorodimethylsilyl)ethyl]pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple chlorodimethylsilyl groups attached to an octasiloxane core.

Preparation Methods

The synthesis of PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted typically involves the reaction of chlorodimethylsilane with an octasiloxane precursor. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the proper substitution of the chlorodimethylsilyl groups. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity .

Chemical Reactions Analysis

PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted involves its interaction with various molecular targets. The chlorodimethylsilyl groups can form covalent bonds with other molecules, leading to the formation of stable complexes. This interaction can affect the physical and chemical properties of the compound, making it suitable for specific applications. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorodimethylsilyl groups and octasiloxane core, which imparts unique chemical and physical properties.

Properties

IUPAC Name

chloro-[2-[3,5,7,9,11,13,15-heptakis[2-[chloro(dimethyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H80Cl8O12Si16/c1-53(2,33)17-25-61-41-62(26-18-54(3,4)34)44-65(29-21-57(9,10)37)46-63(42-61,27-19-55(5,6)35)48-67(31-23-59(13,14)39)49-64(43-61,28-20-56(7,8)36)47-66(45-62,30-22-58(11,12)38)51-68(50-65,52-67)32-24-60(15,16)40/h17-32H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOFGJDKKSMHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H80Cl8O12Si16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407855
Record name PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243146-51-2
Record name 1,3,5,7,9,11,13,15-Octakis[2-(chlorodimethylsilyl)ethyl]pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243146-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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